(4-Fluoro-1H-indazol-6-yl)methanol
Description
(4-Fluoro-1H-indazol-6-yl)methanol is a fluorinated indazole derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 6-position of the indazole core and a fluorine atom at the 4-position. The fluorine atom enhances metabolic stability and bioavailability, while the hydroxymethyl group provides a reactive site for further functionalization, such as esterification or etherification .
Properties
Molecular Formula |
C8H7FN2O |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(4-fluoro-1H-indazol-6-yl)methanol |
InChI |
InChI=1S/C8H7FN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-3,12H,4H2,(H,10,11) |
InChI Key |
LKZPFJDXIREUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1H-indazol-6-yl)methanol typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole ring . The hydroxymethyl group can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of (4-Fluoro-1H-indazol-6-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-1H-indazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (4-Fluoro-1H-indazol-6-yl)carboxylic acid, while reduction can produce (4-Fluoro-1H-indazol-6-yl)methane.
Scientific Research Applications
(4-Fluoro-1H-indazol-6-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluoro-1H-indazol-6-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Indazole Derivatives
The pharmacological and physicochemical properties of indazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of (4-Fluoro-1H-indazol-6-yl)methanol with analogous compounds:
Pharmacological Potential
- Kinase Inhibition : Boronic acid derivatives are prominent in kinase inhibitor design due to their ability to form reversible covalent bonds with catalytic lysine residues .
- Antimicrobial Activity: Methanol and ethanol derivatives may exhibit moderate antimicrobial activity, as seen in structurally related 1,3,4-oxadiazole-thiol quinoline hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
